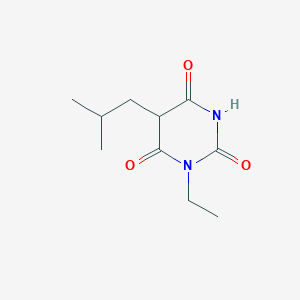![molecular formula C12H17NO2S2 B14328399 1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene CAS No. 110468-64-9](/img/structure/B14328399.png)
1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene is an organic compound characterized by the presence of ethylsulfanyl groups and a nitrobenzene moiety
准备方法
The synthesis of 1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl chloride with ethyl mercaptan in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the ethyl mercaptan displaces the chloride ion, forming the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Common reagents and conditions used in these reactions include hydrogen peroxide for oxidation, hydrogen gas with a palladium catalyst for reduction, and various electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted aromatic compounds.
科学研究应用
1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the ethylsulfanyl groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
1-[1,1-Bis(ethylsulfanyl)ethyl]-4-nitrobenzene can be compared with similar compounds such as:
1-[1,1-Bis(ethylsulfanyl)propyl]-4-methylbenzene: This compound has a similar structure but with a propyl group instead of an ethyl group, which can affect its reactivity and properties.
1-(Ethyldisulfanyl)-1-(ethylsulfanyl)ethane: This compound lacks the nitrobenzene moiety, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its combination of ethylsulfanyl groups and a nitrobenzene moiety, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
110468-64-9 |
|---|---|
分子式 |
C12H17NO2S2 |
分子量 |
271.4 g/mol |
IUPAC 名称 |
1-[1,1-bis(ethylsulfanyl)ethyl]-4-nitrobenzene |
InChI |
InChI=1S/C12H17NO2S2/c1-4-16-12(3,17-5-2)10-6-8-11(9-7-10)13(14)15/h6-9H,4-5H2,1-3H3 |
InChI 键 |
XCIXEXYUERSQFE-UHFFFAOYSA-N |
规范 SMILES |
CCSC(C)(C1=CC=C(C=C1)[N+](=O)[O-])SCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


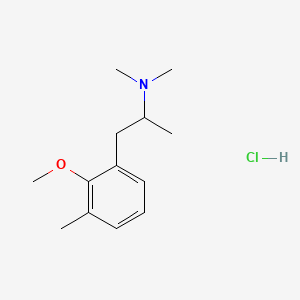


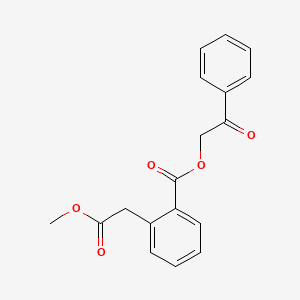
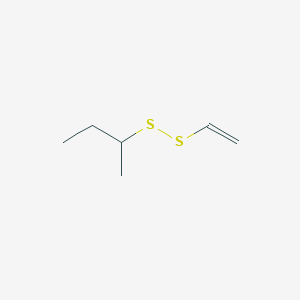
![(4-Chlorophenyl)(dimethyl)[3-(3-phenoxyphenyl)propyl]silane](/img/structure/B14328369.png)
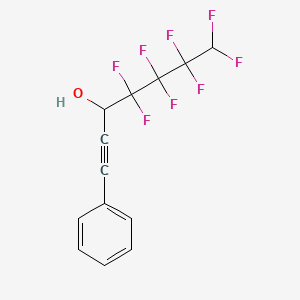
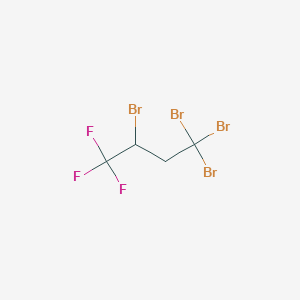
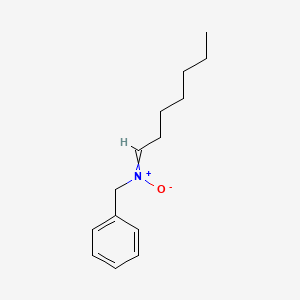
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
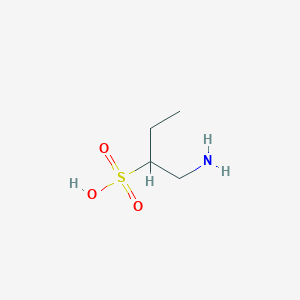
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
